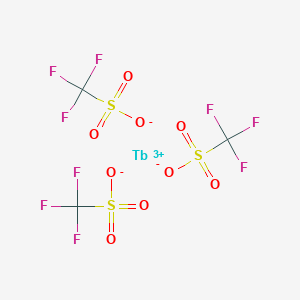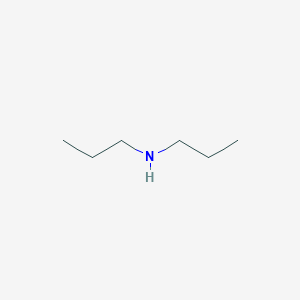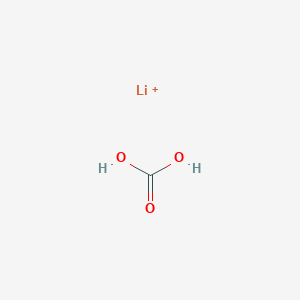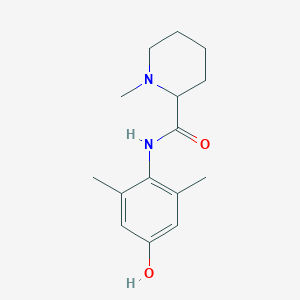![molecular formula C20H29Br2NO3 B117706 [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide CAS No. 150575-66-9](/img/structure/B117706.png)
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves its interaction with the nicotinic acetylcholine receptor. This receptor is involved in various neurological processes, including learning, memory, and attention. By binding to this receptor, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide can modulate its activity, leading to changes in these processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide are still being studied. However, it has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have potential as a pain reliever and anesthetic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide is its high affinity for the nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, its limitations include its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as a pain reliever and anesthetic. Further research is also needed to understand its mechanism of action and potential side effects. Overall, [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has significant potential for a wide range of applications and is an exciting area of research in the scientific community.
Méthodes De Synthèse
The synthesis of [8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide involves a multi-step process. The starting materials include 3-hydroxy-2-phenylpropanoic acid, 8-bromo-1-propanol, and 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The reaction involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 8-bromo-1-propanol, followed by the addition of 8-methyl-8-azabicyclo[3.2.1]octan-3-one. The final product is obtained by the addition of hydrobromic acid.
Applications De Recherche Scientifique
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. It has also been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
150575-66-9 |
|---|---|
Nom du produit |
[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
Formule moléculaire |
C20H29Br2NO3 |
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
[8-(1-bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H29BrNO3.BrH/c1-14(12-21)22(2)16-8-9-17(22)11-18(10-16)25-20(24)19(13-23)15-6-4-3-5-7-15;/h3-7,14,16-19,23H,8-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GFLTUTGGYNITGM-UHFFFAOYSA-M |
SMILES |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canonique |
CC(CBr)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



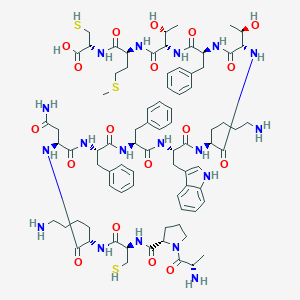
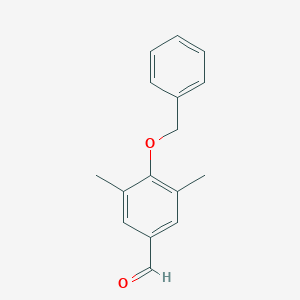
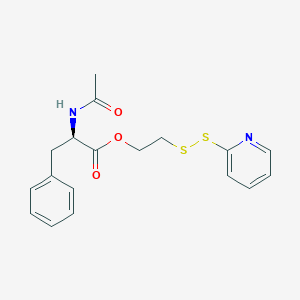
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)
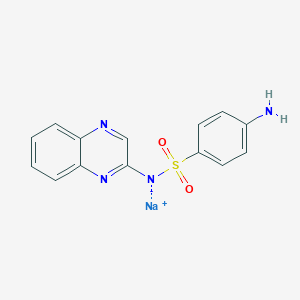

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

